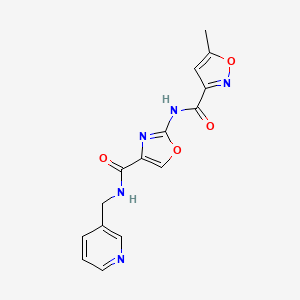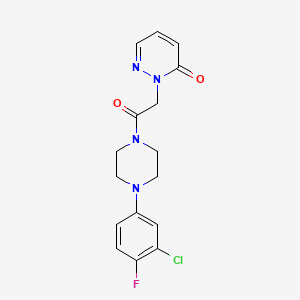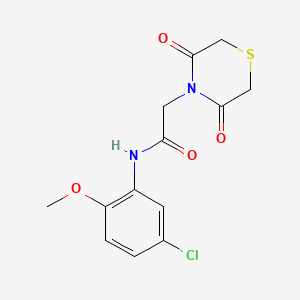
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, also known as CT04, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CT04 belongs to the class of thiomorpholine-based compounds, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to possess antiviral activity against the hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. Inhibition of the proteasome can lead to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In addition, N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is its potent anticancer activity against a range of cancer cell lines. N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to possess antiviral and antibacterial activity, which may have potential therapeutic applications. However, one of the limitations of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration route of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide for therapeutic use.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the thiomorpholine scaffold. Another area of interest is the investigation of the potential use of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide in combination with other anticancer agents for synergistic effects. In addition, further studies are needed to determine the pharmacokinetics and toxicity of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide in vivo, which will be crucial for its clinical development.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide involves the reaction of 5-chloro-2-methoxyaniline with thiomorpholine-4,5-dione in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide in high yield and purity. The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is relatively simple and can be carried out in a few steps with readily available starting materials.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c1-20-10-3-2-8(14)4-9(10)15-11(17)5-16-12(18)6-21-7-13(16)19/h2-4H,5-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMBIULTBWSFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)CSCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(adamantane-1-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2932485.png)
![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2932488.png)
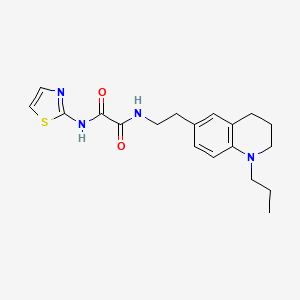
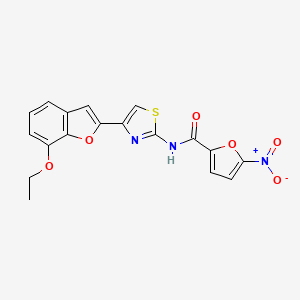

![3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2932492.png)
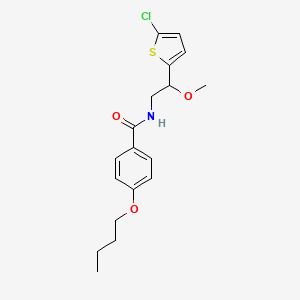
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2932496.png)
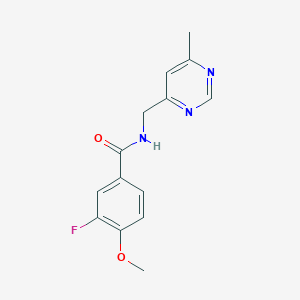
![1-(4-methylbenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2932501.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2932502.png)
